![molecular formula C11H7BrN4O B2822642 1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 1956309-69-5](/img/structure/B2822642.png)

1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

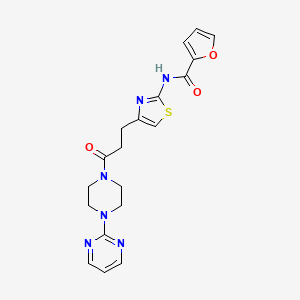

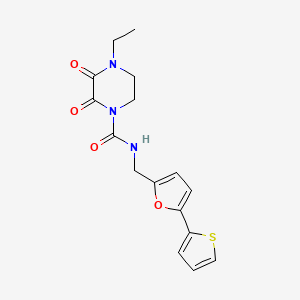

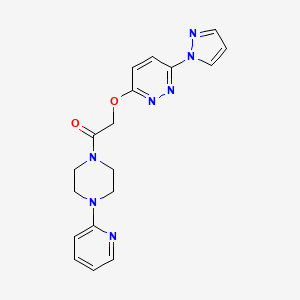

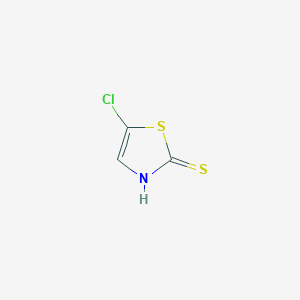

1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one, also known as 5-bromopyrimidin-2-yl-benzimidazole, is an important organic compound that is widely used in scientific research. It is a heterocyclic compound containing both a bromine atom and an imidazole ring. This compound has many applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

- Targeting Kinases : 1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives have been investigated as kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can lead to potential therapeutic applications, such as cancer treatment or anti-inflammatory drugs .

- Antiviral Agents : Researchers explore the antiviral activity of this compound against specific viruses. Its structural features may allow it to interfere with viral replication or entry mechanisms .

- Organic Semiconductors : The π-conjugated system in 1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one makes it interesting for organic electronics. Scientists investigate its use in organic field-effect transistors (OFETs), organic solar cells, and light-emitting diodes (OLEDs) .

- Palladium-Catalyzed Cross-Coupling Reactions : The bromopyrimidine moiety can serve as a versatile building block for palladium-catalyzed cross-coupling reactions. Researchers explore its utility in creating complex molecules and functional materials .

- Herbicides and Fungicides : The compound’s unique structure may allow it to act as a herbicide or fungicide. Researchers investigate its efficacy in controlling pests and diseases in agriculture .

- Fluorescent Probes : Scientists explore the use of 1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as fluorescent probes. These probes can selectively bind to specific biomolecules, aiding in cellular imaging and diagnostics .

- Luminescent Properties : The compound’s absorption and emission properties make it interesting for luminescent materials. Researchers study its behavior in solution or solid-state matrices for potential applications in sensors or displays .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Catalysis and Synthetic Chemistry

Agrochemicals and Crop Protection

Biochemical Probes and Imaging Agents

Photophysics and Luminescent Materials

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to inhibit lysine specific demethylase 1 (lsd1) . LSD1 plays a pivotal role in regulating lysine methylation, and its overexpression has been associated with the progression of certain human malignant tumors .

Mode of Action

Similar compounds have been shown to inhibit lsd1 . LSD1 inhibitors can lead to the inhibition of cancer proliferation and migration .

Biochemical Pathways

Lsd1, a potential target of similar compounds, is known to regulate lysine methylation . Aberrant lysine methylation patterns can disrupt gene expression and contribute to the development of cancer .

Result of Action

Similar compounds have been shown to inhibit lsd1, leading to the inhibition of cancer proliferation and migration .

properties

IUPAC Name |

3-(5-bromopyrimidin-2-yl)-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN4O/c12-7-5-13-10(14-6-7)16-9-4-2-1-3-8(9)15-11(16)17/h1-6H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTJOJARNWILKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2C3=NC=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2822562.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2822563.png)

![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2822569.png)

![2-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]anilino]pyridine-3-carbonitrile](/img/structure/B2822571.png)

![ethyl 2-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2822575.png)

![1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2822578.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2822581.png)